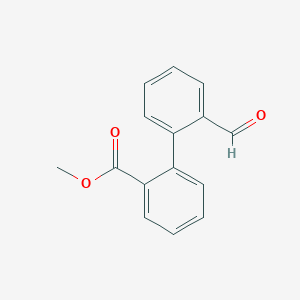

2-(2-Formylphenyl)benzoesäuremethylester

Übersicht

Beschreibung

Methyl 2-(2-formylphenyl)benzoate, also known as Methyl 2-(2-formylphenyl)benzoate or MFPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Antifungal-Anwendungen

“2-(2-Formylphenyl)benzoesäuremethylester” hat sich als antifungale Substanz erwiesen . Dies macht ihn zu einem potenziellen Kandidaten für die Entwicklung neuer antifungaler Medikamente.

Antihypertensive Anwendungen

Diese Verbindung zeigt auch antihypertensive Wirkungen . Es könnte bei der Synthese von Medikamenten zur Kontrolle von Bluthochdruck eingesetzt werden.

Antikrebs-Anwendungen

“this compound” hat sich im Bereich der Onkologie als vielversprechend erwiesen . Seine Antikrebseigenschaften könnten für die Entwicklung neuer Krebstherapien genutzt werden.

Antiulkus-Anwendungen

Die Verbindung hat Antiulkus-Eigenschaften , was ihn zu einem potenziellen Inhaltsstoff in der Formulierung von Medikamenten zur Behandlung von Geschwüren macht.

Antipsychotische Anwendungen

“this compound” hat antipsychotische Eigenschaften . Es könnte bei der Entwicklung von Medikamenten zur Behandlung verschiedener psychiatrischer Störungen eingesetzt werden.

Antivirale Anwendungen

Die Verbindung hat sich als antiviral erwiesen . Dies macht ihn zu einem potenziellen Kandidaten für die Entwicklung neuer antiviraler Medikamente.

Wirkmechanismus

Target of Action

Methyl 2-(2-formylphenyl)benzoate is a bioactive precursor in organic synthesis of compounds . It is known for its variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties . As an active scaffold, it is considered a significant structure and an excellent precursor for the search of new bioactive molecules . It is widely reported as a starting material for the synthesis of various derivatives that are capable of interacting with several different receptors for the discovery of new potential drug candidates .

Mode of Action

The compound is mainly composed of ester and formyl functions at vicinal . Both are important functional groups which are reactive and suitable towards the formation of new compounds Its wide range of pharmacological activities suggests that it interacts with multiple targets in the body, leading to various therapeutic effects .

Pharmacokinetics

As a bioactive precursor in organic synthesis, it is likely that these properties have been optimized to ensure its bioavailability and efficacy .

Result of Action

Its wide range of pharmacological activities suggests that it has multiple effects at the molecular and cellular level .

Safety and Hazards

“Methyl 2-(2-formylphenyl)benzoate” is combustible and harmful if swallowed . It is advised to avoid contact with the substance, not to breathe vapors or aerosols, and to ensure adequate ventilation . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

Zukünftige Richtungen

“Methyl 2-(2-formylphenyl)benzoate” is a versatile precursor for organic synthesis, with potential pharmaceutical applications due to its antifungal, antihypertensive, anticancer, and antiulcer properties . It is commonly utilized in the synthesis of pharmaceuticals and organic compounds, making it an essential material for advancements in scientific studies.

Biochemische Analyse

Biochemical Properties

Methyl 2-(2-formylphenyl)benzoate plays a crucial role in biochemical reactions due to its reactive ester and formyl functional groups. These groups enable the compound to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with receptors involved in antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral activities . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces, which facilitate the compound’s bioactivity.

Cellular Effects

Methyl 2-(2-formylphenyl)benzoate exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells, thereby inhibiting cell proliferation . Additionally, the compound’s antihypertensive effects are linked to its interaction with enzymes involved in blood pressure regulation, leading to vasodilation and reduced blood pressure.

Molecular Mechanism

The molecular mechanism of Methyl 2-(2-formylphenyl)benzoate involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, its antifungal activity is mediated by the inhibition of fungal enzymes, disrupting their metabolic pathways and leading to cell death . Similarly, its anticancer effects are achieved through the activation of pro-apoptotic genes and the inhibition of anti-apoptotic genes, resulting in programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-(2-formylphenyl)benzoate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Methyl 2-(2-formylphenyl)benzoate remains stable under controlled conditions, but its bioactivity may decrease over time due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained pharmacological effects, although the extent of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of Methyl 2-(2-formylphenyl)benzoate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as antihypertensive and anticancer activities without significant adverse effects . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the dosage range within which the compound is effective and safe for use.

Metabolic Pathways

Methyl 2-(2-formylphenyl)benzoate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through processes such as ester hydrolysis and oxidation, leading to the formation of metabolites that may retain or alter its bioactivity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of Methyl 2-(2-formylphenyl)benzoate within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins ensure its efficient distribution to target sites . The localization and accumulation of the compound in specific tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components.

Subcellular Localization

Methyl 2-(2-formylphenyl)benzoate exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria may enhance its pro-apoptotic effects in cancer cells, while its presence in the endoplasmic reticulum may facilitate its role in protein synthesis and folding.

Eigenschaften

IUPAC Name |

methyl 2-(2-formylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-15(17)14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAKSWUMKFLWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40317301 | |

| Record name | methyl 2-(2-formylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16231-67-7 | |

| Record name | 16231-67-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(2-formylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

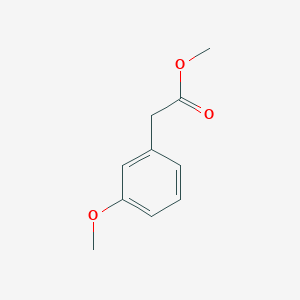

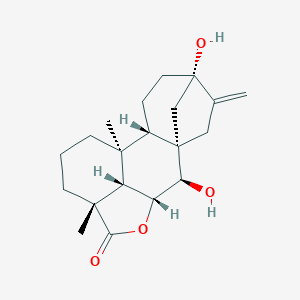

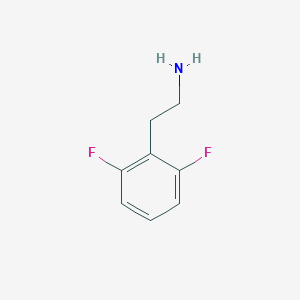

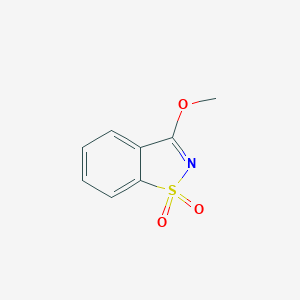

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)

![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)